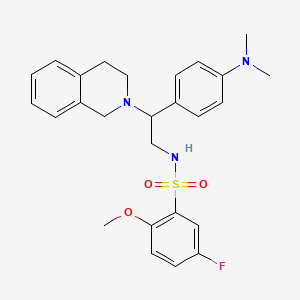
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as dihydroisoquinoline, dimethylamino phenyl, and benzenesulfonamide are present in the compounds discussed within the papers. These structural components are often associated with biological activity, including antitumor and antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds involves the formation of diazonium salts as key intermediates, as seen in the synthesis of various 1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with different substituents . The synthesis of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes also provides insight into the complexation reactions that can enhance the biological activity of such molecules . The halogenated hydrocarbon amination reaction is another synthetic route used to produce related compounds, as demonstrated in the synthesis of a brominated quinolinyl phenylmethyl compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. X-ray diffraction has been used to determine the crystal structure of a brominated quinolinyl compound, revealing a dihedral angle between the quinolyl and phenyl rings . Similarly, the geometry of metal complexes derived from a related sulfonamide ligand has been proposed based on physicochemical properties and spectroscopic analysis .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to form complexes with metals, which can enhance their biological activity . Additionally, the interaction with DNA is a critical aspect of their biological function, with some compounds showing the ability to bind to DNA through intercalation mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their spectroscopic signatures, including FT-IR, Mass, NMR, and UV-Vis absorption spectroscopy . The lipophilicity of substituents and their ability to bind to DNA are important factors influencing their cytotoxic potency . The compounds' thermal stability has been assessed using TGA, and their magnetic properties have been studied through magnetic susceptibility measurements .
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3S/c1-29(2)23-11-8-20(9-12-23)24(30-15-14-19-6-4-5-7-21(19)18-30)17-28-34(31,32)26-16-22(27)10-13-25(26)33-3/h4-13,16,24,28H,14-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKDDYMMJHAWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine](/img/structure/B3019155.png)
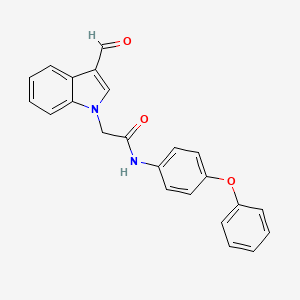
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)
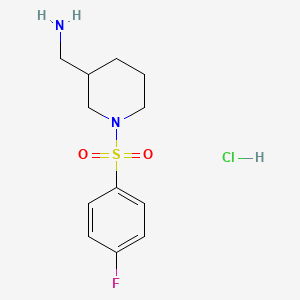
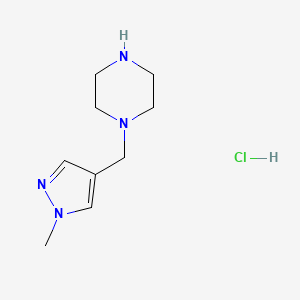
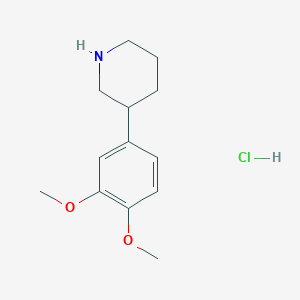
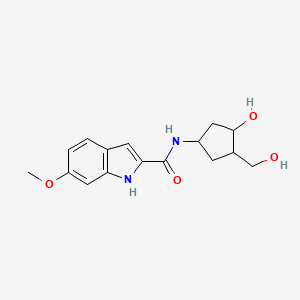
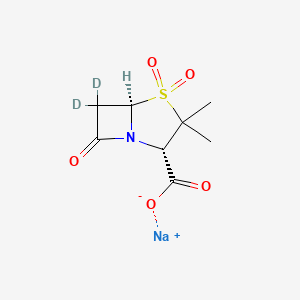
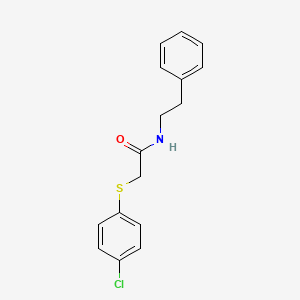
![3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B3019174.png)
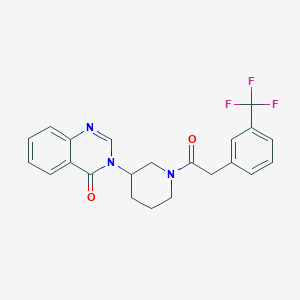
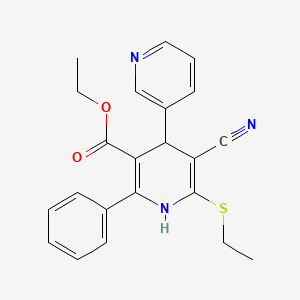
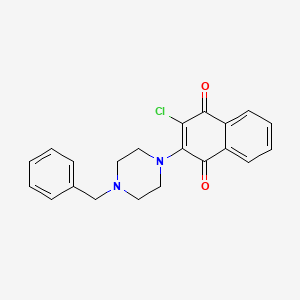
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B3019178.png)